REACTION_CXSMILES
|
Cl[O-].[Na+].[CH2:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13](=[O:15])C)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1.S(=O)(O)[O-:17].[Na+].Cl>O>[CH2:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([OH:15])=[O:17])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=CC(=CC=C12)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at 55° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cooling to rt
|
Type
|
FILTRATION
|
Details
|
The solid that forms is filtered
|
Type
|
WASH
|
Details
|
washed several times with water
|
Type
|
CUSTOM
|
Details
|
The solid is dried under high vacuum at 60° C. for 5 h
|
Duration
|
5 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=CC(=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.96 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |